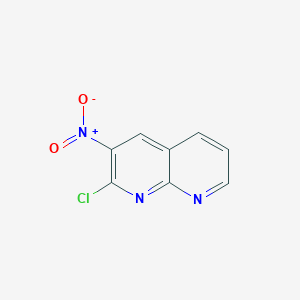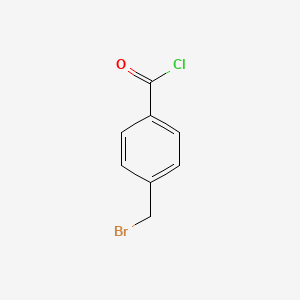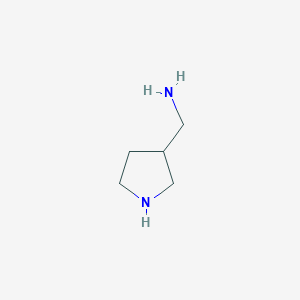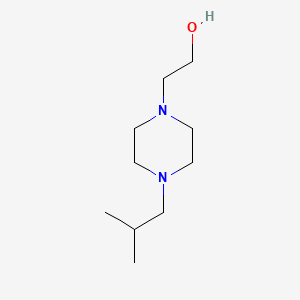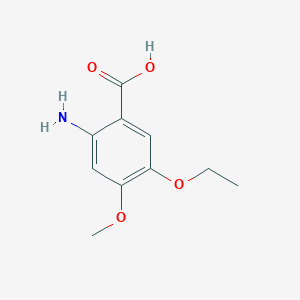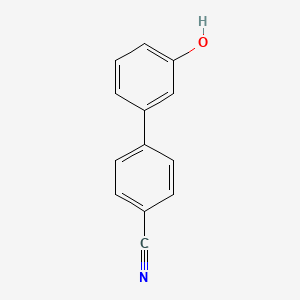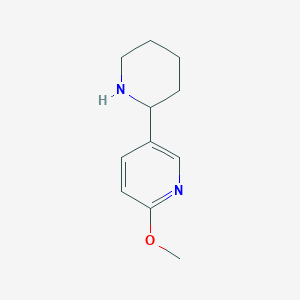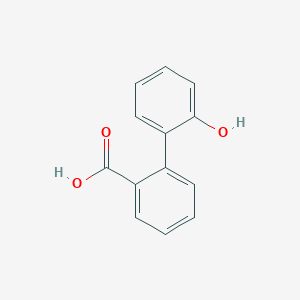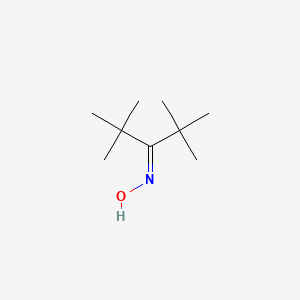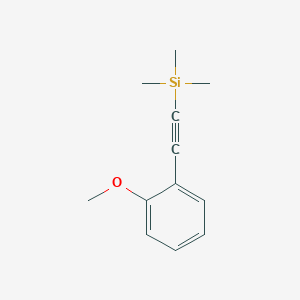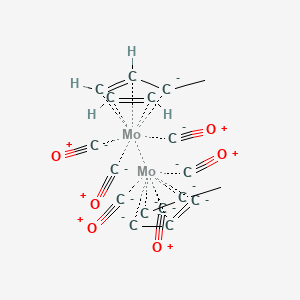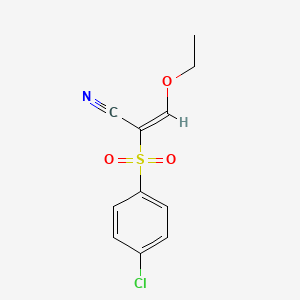
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile (CPSE) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid at room temperature and has a molecular weight of 343.9 g/mol. CPSE has been used in various research fields due to its unique properties, such as its high boiling point, low volatility, and low toxicity.
Applications De Recherche Scientifique
In Silico Studies for Drug Design
Scientific Field
Computational Chemistry
Summary of Application
In silico studies involve computer simulations to predict the behavior of compounds in biological systems. The compound has been subjected to in silico analysis to understand its potential mechanism of action and toxicity as part of drug design efforts.
Methods of Application
Computational models were used to simulate the interaction of the compound with biological targets. The predictions were based on molecular docking and dynamics simulations.
Results
The in silico studies provided insights into the compound’s mechanism of action and helped to predict its toxicity, aiding in the design of safer and more effective drugs.
These applications demonstrate the versatility of “2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile” in various scientific fields, highlighting its potential for further research and development .
Synthesis of Sulfonamide Derivatives for Antiviral Activity
Scientific Field
Medicinal Chemistry
Summary of Application
This application involves the synthesis of sulfonamide derivatives from the parent compound to evaluate their antiviral activities, particularly against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology.
Methods of Application
Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization led to the creation of thiadiazole sulfonamide derivatives. These compounds were then tested for their anti-TMV activity using bioassay tests .
Results
The bioassay tests indicated that some of the synthesized derivatives, specifically compounds 7b and 7i, possessed certain levels of anti-TMV activity, suggesting their potential use in agricultural applications to protect plants from viral infections .
Evaluation of Antimicrobial Properties
Summary of Application
The antimicrobial properties of the compound and its derivatives have been evaluated against various bacterial strains, including Gram-positive bacteria, and fungal strains like C. albicans.
Methods of Application
The compound was modified to produce benzamido derivatives, which were then tested for their antimicrobial efficacy using standard laboratory assays.
Results
The evaluation revealed that certain derivatives exhibited antimicrobial activity against Gram-positive bacterial strains and showed effectiveness against the C. albicans strain .
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-8-11(7-13)17(14,15)10-5-3-9(12)4-6-10/h3-6,8H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWQYQRJDNCPOP-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

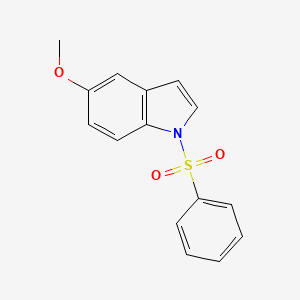
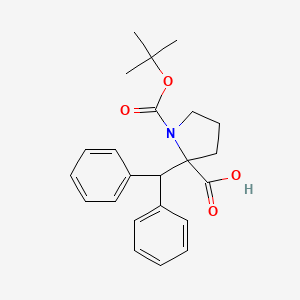
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)
